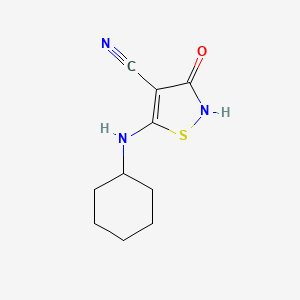![molecular formula C8H6ClNO B15234077 5-Chloro-2-methylfuro[3,2-b]pyridine](/img/structure/B15234077.png)
5-Chloro-2-methylfuro[3,2-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-methylfuro[3,2-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylfuro[3,2-b]pyridine typically involves the use of 7-chloro-6-nitrofuro[3,2-b]pyridine as a starting material. The compound is prepared through a series of reactions including nucleophilic substitution, palladium-carbon reduction, and cyclization reactions . The reaction conditions are generally mild, ensuring high product yield and purity, making it suitable for industrial production.
Industrial Production Methods
For industrial production, the synthesis method involves the use of 7-chloro-6-nitrofuro[3,2-b]pyridine, which undergoes nucleophilic substitution followed by palladium-carbon reduction and cyclization reactions. This method is advantageous due to its high yield and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
5-Chloro-2-methylfuro[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using palladium-carbon catalysts.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminated derivatives, while oxidation can produce various oxidized forms of the compound .
科学研究应用
5-Chloro-2-methylfuro[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
作用机制
The mechanism of action of 5-Chloro-2-methylfuro[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit cytotoxic activity against cancer cells by disrupting key cellular signaling pathways. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting its potential as an anticancer agent .
相似化合物的比较
Similar Compounds
2-Chloro-5-methylpyridine: Another chlorinated pyridine derivative with similar reactivity.
Furo[2,3-b]pyridine derivatives: Compounds with similar fused ring systems but different substituents.
Pyrrolopyrazine derivatives: Nitrogen-containing heterocycles with similar biological activities
Uniqueness
5-Chloro-2-methylfuro[3,2-b]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H6ClNO |
|---|---|
分子量 |
167.59 g/mol |
IUPAC 名称 |
5-chloro-2-methylfuro[3,2-b]pyridine |
InChI |
InChI=1S/C8H6ClNO/c1-5-4-6-7(11-5)2-3-8(9)10-6/h2-4H,1H3 |
InChI 键 |
QRULCNPHMVDARD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(O1)C=CC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15234026.png)

![methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15234041.png)

![4-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-11-octadecoxycarbonyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15234053.png)


![4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B15234065.png)

![((3aR,4R,6aS)-2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B15234076.png)

